Product packaging for EphA2-Agonist-27(Cat. No.:)

EphA2-Agonist-27

Cat. No.: B1192738
M. Wt: 772.95
InChI Key: AXGMLJIZBIZLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EphA2-Agonist-27, with the chemical structure 1,12-bis[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]dodecane-1,12-dione, is a potent and selective dimeric small molecule agonist of the EphA2 receptor tyrosine kinase . This compound was developed through the lead optimization of Doxazosin, resulting in a molecule with a unique symmetric dimeric structure connected by a twelve-carbon linker, which is critical for its enhanced activity . It demonstrates significantly improved efficacy in activating EphA2 compared to its parental compound, inducing receptor internalization and downstream tumor-suppressive signaling at low nanomolar concentrations . The primary research value of this compound lies in its ability to revert the pro-oncogenic functions of EphA2, which is frequently overexpressed in various aggressive cancers including prostate, breast, pancreatic, and glioblastoma . Upon binding, it acts as a functional mimetic of the endogenous ligand ephrin-A1, triggering EphA2 kinase activation, receptor clustering, and subsequent internalization and degradation . This activation inhibits key pro-survival pathways, such as PI3K/Akt and Ras/ERK, leading to suppressed cancer cell migration, invasion, and induction of apoptosis . A key characteristic of this agonist is its demonstrated ability to cross the blood-brain barrier, making it a particularly valuable tool for investigating EphA2-driven malignancies in the central nervous system, such as glioblastoma . It has been successfully quantified in mouse plasma and brain tissue using a validated LC-MS/MS method, confirming its pharmacokinetic profile . Researchers can utilize this compound to explore targeted cancer therapy strategies, study EphA2 receptor biology, and develop novel targeted delivery systems for chemotherapy.

Properties

Molecular Formula

C40H56N10O6

Molecular Weight

772.95

IUPAC Name

1,12-Bis(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)dodecane-1,12-dione

InChI

InChI=1S/C40H56N10O6/c1-53-31-23-27-29(25-33(31)55-3)43-39(45-37(27)41)49-19-15-47(16-20-49)35(51)13-11-9-7-5-6-8-10-12-14-36(52)48-17-21-50(22-18-48)40-44-30-26-34(56-4)32(54-2)24-28(30)38(42)46-40/h23-26H,5-22H2,1-4H3,(H2,41,43,45)(H2,42,44,46)

InChI Key

AXGMLJIZBIZLQP-UHFFFAOYSA-N

SMILES

O=C(N1CCN(C2=NC(N)=C3C=C(OC)C(OC)=CC3=N2)CC1)CCCCCCCCCCC(N4CCN(C5=NC(N)=C6C=C(OC)C(OC)=CC6=N5)CC4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EphA2-Agonist 27;  EphA2 Agonist-27;  EphA2-Agonist-27

Origin of Product

United States

Discovery and Preclinical Development of Epha2 Agonist 27

Methodologies for Initial Agonist Identification

The identification of novel EphA2 agonists has been pursued through a variety of advanced screening methodologies. These techniques are designed to sift through large libraries of compounds to find molecules that can effectively bind to and activate the EphA2 receptor.

High-Throughput Screening Approaches for EphA2 Agonists

High-throughput screening (HTS) has been a important in the search for EphA2 agonists. molbiolcell.org This method allows for the rapid testing of large and diverse chemical libraries to identify compounds that can activate the EphA2 receptor. nih.gov For instance, cell-based HTS assays have been developed to measure the retraction of cancer cells, a process dependent on EphA2 signaling. molbiolcell.org These assays have proven effective in identifying initial hit compounds that can modulate EphA2 activity. molbiolcell.org Additionally, NMR-based screening of combinatorial libraries has been utilized as a fragment-based approach to ligand discovery. nih.gov

Structure-Based Virtual Screening and Cell-Based Assays for Lead Discovery

In conjunction with HTS, structure-based virtual screening (SBVS) has been a powerful tool in identifying lead compounds. plos.orgcellmolbiol.org This computational method uses the three-dimensional structure of the EphA2 receptor's ligand-binding domain to screen virtual libraries of small molecules, predicting which ones are likely to bind to the target. plos.orgcellmolbiol.org The hits from virtual screening are then validated through cell-based assays that measure EphA2 activation, such as receptor phosphorylation. plos.org This combined approach of in silico screening followed by experimental validation has been instrumental in discovering novel EphA2 agonists. plos.org

Doxazosin (B1670899) as a Foundational Lead Compound for EphA2 Agonist Development

A significant breakthrough in the field was the identification of Doxazosin, an existing FDA-approved drug, as a novel agonist for the EphA2 receptor. plos.orgwvu.educsuohio.edu Originally identified through a combination of virtual screening and cell-based assays, Doxazosin was found to bind to the ligand-binding domain of EphA2 and induce its activation. plos.org This discovery was pivotal as it provided a validated chemical scaffold for further optimization. wvu.educsuohio.edu Although effective, the potency of Doxazosin as an EphA2 agonist was not optimal for clinical applications in cancer treatment, prompting efforts to develop more potent analogs. researchgate.net

Structure-Activity Relationship (SAR) Studies and Lead Optimization Pertaining to EphA2-Agonist-27

Following the identification of Doxazosin as a lead compound, extensive structure-activity relationship (SAR) studies were undertaken to enhance its agonistic properties. This led to the design and synthesis of numerous analogs, including the highly potent dimeric compound, this compound. wvu.eduresearchgate.net

Strategic Design Principles for Enhanced Agonistic Activity Compared to Parental Compounds

The lead optimization of Doxazosin involved the synthesis and evaluation of 33 new analogs. wvu.eduresearchgate.netnih.gov These modifications led to the discovery of two particularly active compounds, one of which was the dimeric this compound. wvu.eduresearchgate.netnih.gov A key design principle was to enhance the binding affinity and subsequent receptor activation. Molecular docking studies revealed that this compound forms more hydrogen bonds with the EphA2 receptor compared to Doxazosin, suggesting a stronger interaction. researchgate.netnih.gov This enhanced binding is a critical factor in its improved potency. researchgate.net

Significance of Dimeric Structure and Linker Length in the Potency of this compound

A defining feature of this compound is its dimeric structure. wvu.eduresearchgate.net It is well-established that dimerization or clustering of EphA2-targeting agents can dramatically increase their agonistic activity in cellular assays. acs.orgacs.org This is because the natural ligands of EphA2 also require dimerization or clustering to effectively activate the receptor. acs.org The dimeric nature of this compound mimics this natural activation mechanism, leading to enhanced receptor internalization and subsequent signaling. nih.govresearchgate.net

The length of the linker connecting the two monomeric units in the dimer is also a critical determinant of potency. researchgate.netnih.gov this compound features a twelve-carbon linker, which was found to be optimal for activating the kinase, inducing receptor internalization, and promoting cell death. researchgate.netnih.gov In contrast, a similar dimeric compound with a shorter six-carbon linker exhibited significantly reduced potency, highlighting the critical role of the linker length in the agonist's activity. researchgate.netnih.gov This suggests that the linker provides the necessary spacing and flexibility for the two monomeric units to effectively engage with and dimerize the EphA2 receptors on the cell surface.

Table 1: Comparison of EphA2 Agonist Activity

Compound Structure Key Feature Relative Potency
Doxazosin Monomer Foundational lead compound Baseline
This compound Dimer Twelve-carbon linker Significantly Improved
Dimer with 6-carbon linker Dimer Six-carbon linker Reduced Potency

Binding Characteristics and Selectivity Profile of this compound

This compound, also referred to as targefrin, is a novel agent that has demonstrated significant binding affinity for the EphA2 receptor's ligand-binding domain (LBD). acs.org Extensive research, guided by the X-ray structure of an agonistic peptide complexed with the EphA2-LBD, led to the development of this potent compound. acs.orgnih.gov Isothermal titration calorimetry (ITC) and in vitro displacement assays have been instrumental in characterizing its binding properties. nih.gov

Biochemical evaluation of this compound revealed a dissociation constant (Kd) of 21 nM as determined by isothermal titration calorimetry. acs.orgnih.gov Furthermore, it exhibited an IC50 value of 10.8 nM in a biochemical displacement assay. acs.orgnih.gov These values indicate a high binding affinity for the EphA2-LBD.

CompoundMethodValue
This compound (targefrin)Dissociation Constant (Kd) by ITC21 nM
This compound (targefrin)IC50 by DELFIA Displacement Assay10.8 nM

This compound was designed to specifically target the ligand-binding domain of the EphA2 receptor. acs.orgnih.gov The EphA2 receptor, a member of the largest receptor tyrosine kinase family, possesses a conserved domain structure which includes an N-terminal ligand-binding domain in its extracellular portion. biorxiv.org The development of this compound was informed by the crystal structure of another agonistic agent complexed with the EphA2 ligand-binding domain, allowing for a structure-based design approach. nih.gov This approach aimed to create a molecule that could effectively interact with and bind to this specific domain. nih.gov The binding of agonists like this compound to the LBD is a critical first step in mimicking the action of natural ligands, such as ephrin-A1. nih.gov This interaction is designed to induce receptor dimerization, clustering, and subsequent internalization, which can revert the pro-oncogenic function of unligated EphA2. nih.govnih.gov

A crucial aspect of the preclinical development of this compound was to assess its selectivity for the EphA2 receptor over other members of the Eph receptor family. To evaluate this, the agent was tested against the ligand-binding domains of EphA3 and EphA4, which share the highest sequence similarity with EphA2 (58% and 57% identity, respectively). acs.org The results demonstrated that this compound was inactive against both EphA3 and EphA4 under similar experimental conditions, highlighting its selectivity for EphA2. acs.org This selectivity is a significant attribute, as it minimizes the potential for off-target effects that could arise from interactions with other Eph receptors. acs.orgmdpi.com

CompoundTarget ReceptorBinding Activity
This compound (targefrin)EphA2-LBDActive
This compound (targefrin)EphA3-LBDInactive
This compound (targefrin)EphA4-LBDInactive

Molecular Mechanisms of Action of Epha2 Agonist 27

Induction of EphA2 Receptor Dimerization and Higher-Order Oligomerization

The initial and critical step in the mechanism of action of EphA2-Agonist-27 is the induction of EphA2 receptor dimerization. wvu.eduresearchgate.net Similar to the natural ligand ephrin-A1, which exists as a dimer, the dimeric structure of Agonist-27 is crucial for its potent activity. wvu.eduresearchgate.netacs.org This is because dimerization is a prerequisite for bringing the intracellular kinase domains of two adjacent receptor molecules into close proximity, a necessary step for subsequent activation. nih.govnih.gov

Structurally, this compound is a dimeric compound featuring a twelve-carbon linker, the length of which is critical for its enhanced potency compared to its monomeric precursor or dimers with shorter linkers. wvu.eduresearchgate.net This suggests that the linker provides the optimal spacing and flexibility to effectively bridge two EphA2 receptor molecules on the cell surface. researchgate.net

Following initial dimerization, these receptor-agonist complexes can further assemble into larger, higher-order oligomers or clusters. nih.govmdpi.comd-nb.infobiorxiv.org This clustering is a common feature of Eph receptor activation and is thought to amplify and sustain the downstream signaling cascade. d-nb.infonih.govcellsignet.com The formation of these higher-order structures is facilitated by distinct interfaces on the extracellular domain of the EphA2 receptor. biorxiv.orgnih.gov The ability of Agonist-27 to induce these larger clusters is a key aspect of its function as a potent agonist. wvu.eduacs.org

Activation of Intrinsic Tyrosine Kinase Activity and Subsequent Autophosphorylation Events

Upon dimerization and clustering induced by this compound, the intrinsic tyrosine kinase activity of the EphA2 receptor is stimulated. wvu.eduresearchgate.netaacrjournals.org This activation occurs through a process of trans-autophosphorylation, where the kinase domain of one receptor in the dimer phosphorylates specific tyrosine residues on the intracellular domain of the adjacent receptor. nih.govaacrjournals.org

Key tyrosine residues within the juxtamembrane region and the kinase domain itself are targeted for phosphorylation. mdpi.commdpi.com This autophosphorylation creates docking sites for various downstream signaling proteins containing SH2 domains, thereby initiating the intracellular signaling cascade. cellsignet.commdpi.com Unlike many other RTKs, EphA2 possesses a basal level of kinase activity independent of ligand binding; however, agonist-induced autophosphorylation significantly enhances this activity and is crucial for triggering its tumor-suppressive functions. aacrjournals.orgaacrjournals.org The ability of this compound to potently induce this phosphorylation is a direct measure of its agonistic activity. wvu.eduresearchgate.netnih.gov

Dynamics of EphA2 Receptor Internalization and Downregulation Induced by Agonist-27

A significant consequence of EphA2 activation by Agonist-27 is the internalization and subsequent degradation of the receptor. wvu.eduresearchgate.netacs.org This process, also observed with the natural ligand ephrin-A1, serves as a mechanism to terminate the signal and, importantly, to remove the pro-oncogenic, unligated form of the receptor from the cell surface. acs.orgaacrjournals.orgnih.gov

The agonist-induced receptor clusters are targeted for endocytosis, a process that can be mediated by the ubiquitin ligase c-Cbl. mdpi.comnih.gov Following internalization, the receptor-agonist complexes are trafficked through the endosomal pathway to lysosomes for degradation. mdpi.comacs.org This downregulation of total EphA2 protein levels is a critical component of the anti-tumor effect, as it eliminates the pool of receptors that could otherwise contribute to ligand-independent oncogenic signaling. acs.orgaacrjournals.orgnih.gov Studies have shown that dimeric agonists like Agonist-27 are highly effective at inducing receptor internalization and degradation at low nanomolar concentrations. wvu.eduresearchgate.netnih.govacs.org

Modulation of Key Intracellular Signaling Pathways

Activation of EphA2 by Agonist-27 triggers a switch in downstream signaling, inhibiting pro-survival and pro-proliferative pathways while activating tumor-suppressive ones.

One of the central tumor-suppressive functions of ligand-activated EphA2 is the inhibition of the PI3K/Akt and Ras/ERK signaling pathways. mdpi.complos.orgspandidos-publications.comresearchgate.net In many cancer cells, these pathways are constitutively active and drive cell growth, survival, and proliferation. The unligated EphA2 receptor can contribute to the activation of these cascades. mdpi.comspandidos-publications.com

Upon stimulation with an agonist like Agonist-27, the activated EphA2 receptor complex initiates signals that lead to the dephosphorylation and inactivation of Akt and ERK. plos.orgspandidos-publications.com This inhibition is dependent on the presence of EphA2 and its kinase activity. plos.org By shutting down these critical oncogenic pathways, this compound can suppress tumor cell migration and proliferation. mdpi.complos.org

EphA2 signaling is intricately linked to the regulation of the cytoskeleton and cell adhesion, processes heavily influenced by Src family kinases and Rho family GTPases. mdpi.commdpi.commdpi.com Following agonist-induced activation, EphA2 can recruit and modulate the activity of these signaling molecules. mdpi.commdpi.com

Specifically, activated EphA2 can lead to the activation of Src, which in turn can phosphorylate other substrates to influence cell behavior. mdpi.comaacrjournals.org Furthermore, EphA2 activation can modulate the activity of RhoA, a small GTPase that plays a crucial role in regulating cytoskeletal dynamics, cell contraction, and migration. mdpi.comaacrjournals.org The interplay between EphA2, Src, and RhoA is complex and context-dependent, but it is a key mechanism through which agonists can inhibit cancer cell motility. aacrjournals.org

In its unligated, pro-oncogenic state, the EphA2 receptor can be phosphorylated on a specific serine residue, Serine 897 (S897), by several serine/threonine kinases, including Protein Kinase A (PKA), Akt, and RSK. mdpi.comd-nb.infobiorxiv.orgbiorxiv.orgjst.go.jp This S897 phosphorylation is a hallmark of non-canonical, ligand-independent EphA2 signaling and is associated with increased cell migration, invasion, and metastasis. mdpi.combiorxiv.orgtandfonline.com

The activation of EphA2 by an agonist like Agonist-27, which induces tyrosine phosphorylation, can counteract this non-canonical signaling. mdpi.combiorxiv.org Ligand-dependent canonical signaling can downregulate the pathways that lead to S897 phosphorylation. biorxiv.org For instance, the inhibition of Akt by activated EphA2 would reduce one of the inputs for S897 phosphorylation. jst.go.jptandfonline.com By promoting the canonical, tumor-suppressive pathway, this compound can effectively shift the balance away from the pro-tumorigenic, S897-phosphorylated state of the receptor. biorxiv.orgbiorxiv.org

Interactive Data

Table 1: Summary of Molecular Events Induced by this compound

Molecular Event Key Proteins Involved Consequence
Receptor Binding & Dimerization EphA2, this compound Initiates receptor activation
Higher-Order Oligomerization EphA2 dimers Amplifies downstream signaling
Tyrosine Autophosphorylation EphA2 Kinase Domain Activates kinase activity, creates docking sites
Receptor Internalization c-Cbl, Lysosomes Downregulates total EphA2 levels
Inhibition of PI3K/Akt Pathway PI3K, Akt Suppresses cell survival and growth
Inhibition of Ras/ERK Pathway Ras, ERK Suppresses cell proliferation and migration
Modulation of Src/RhoA Src, RhoA Regulates cytoskeleton and cell motility

| Suppression of S897 Phosphorylation | PKA, Akt, RSK | Shifts signaling from oncogenic to tumor-suppressive |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
ephrin-A1
Doxazosin (B1670899)
ALW-II-41-27
Gemcitabine (B846)
Paclitaxel
Sunitinib
Sorafenib
Oxaliplatin
Cisplatin
Carboplatin
Trastuzumab

Cellular and Preclinical Effects of Epha2 Agonist 27 in Model Systems

Effects on Cell Adhesion, Migration, and Invasion in In Vitro Assays

Activation of the EphA2 receptor by agonists has been shown to be a critical regulator of cell adhesion, migration, and invasion, which are key processes in cancer metastasis. plos.orgiiarjournals.org

EphA2-Agonist-27 and its precursors, such as doxazosin (B1670899), have been shown to suppress both haptotactic (directed cell movement towards an adhesive surface) and chemotactic (directed movement towards a chemical stimulus) migration in various cancer cell lines. nih.govplos.orgresearchgate.net Treatment with these agonists inhibits the migration of prostate cancer, breast cancer, and glioma cells. nih.govplos.org This effect is consistent with the known role of Eph receptor ligands in repulsive cell guidance. plos.org

For instance, studies using a modified Boyden chamber assay demonstrated that doxazosin effectively inhibits the integrin-mediated haptotactic migration of cancer cells towards fibronectin. plos.org Similarly, the agonistic antibody SHM16, which mimics ephrin-A1, suppressed both migration and invasion of A375 human melanoma cells. iiarjournals.org

The interaction between EphA2 and Focal Adhesion Kinase (FAK), a key regulator of integrin-mediated cell adhesion and migration, is complex and can be contradictory depending on the cellular context. aacrjournals.orgnih.gov However, a predominant finding is that activation of EphA2 by its ligands leads to the dephosphorylation and inactivation of FAK. researchgate.netaacrjournals.org In its resting state, EphA2 can be constitutively associated with FAK. researchgate.net Upon stimulation with a ligand-mimicking agonist, this complex dissociates, leading to FAK dephosphorylation. researchgate.net This inactivation of FAK contributes to the inhibition of integrin-mediated cell adhesion and spreading. researchgate.net

Conversely, some studies have shown that interfering with EphA2 signaling can lead to an increase in FAK phosphorylation. aacrjournals.org This suggests that the balance of EphA2 activation is crucial in determining the downstream effects on FAK and subsequent cellular behaviors. The upregulation of the EphA2/FAK/Paxillin signaling pathway has been shown to promote vasculogenic mimicry, a process where aggressive tumor cells form vessel-like networks. jcancer.orgspandidos-publications.com

E-cadherin, a key component of adherens junctions, plays a crucial role in regulating EphA2 function. nih.gov In normal epithelial cells, EphA2 is localized at sites of cell-cell contact and is tyrosine-phosphorylated, a state that requires functional E-cadherin. nih.gov Loss of E-cadherin in cancer cells leads to decreased EphA2 phosphorylation and its redistribution to membrane ruffles, which is associated with a more migratory and invasive phenotype. nih.gov

Restoring E-cadherin expression in metastatic cells can re-establish the normal localization and phosphorylation of EphA2. nih.gov Activation of EphA2, either through E-cadherin expression or by using agonistic antibodies, has been shown to decrease cell-extracellular matrix adhesion. nih.gov This indicates that the interplay between E-cadherin and EphA2 is a critical determinant of cell adhesion properties.

Regulation of Cell Proliferation and Induction of Apoptosis in Cancer Cell Lines

Activation of the EphA2 receptor by agonists can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. iiarjournals.org This is part of the receptor's intrinsic tumor-suppressive signaling. plos.org For example, the EphA2 inhibitor ALW-II-41-27 has been shown to decrease the proliferative activity of cervical cancer cell lines in a concentration-dependent manner. spandidos-publications.com

Furthermore, genetic or pharmacologic inhibition of EPHA2 in non-small cell lung cancer (NSCLC) cells leads to increased apoptosis and decreased proliferation. aacrjournals.orgnih.gov Specifically, targeting EPHA2 in erlotinib-resistant NSCLC cells reduced cell viability and promoted apoptosis. jst.go.jp Similarly, treatment with an agonistic antibody to EphA2 resulted in drastic growth inhibition and cytotoxicity in melanoma cells. iiarjournals.org

Compound/MethodCell Line(s)Effect on ProliferationEffect on ApoptosisReference
ALW-II-41-27Cervical Cancer (CaSki, HeLa)DecreasedNot Specified spandidos-publications.com
Genetic Ablation of EPHA2EGFRT790M-mutant NSCLCDecreasedIncreased aacrjournals.org
ALW-II-41-27Erlotinib-resistant NSCLCDecreasedIncreased jst.go.jp
Agonistic Antibody (SHM16)Melanoma (A375)InhibitedInduced cytotoxicity iiarjournals.org

Anti-Angiogenic Effects in Preclinical Models

The EphA2 receptor is a pivotal regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. aacrjournals.orgnih.gov Interfering with EphA2 signaling has been shown to have pronounced anti-angiogenic effects. aacrjournals.orgnih.gov Administration of soluble EphA2/Fc receptors, which act as antagonists, inhibited microvessel formation in a dose-dependent manner in both ex vivo and in vivo models. aacrjournals.orgnih.gov This inhibition of neovascularization highlights the critical and nonredundant role of EphA signaling in angiogenesis. aacrjournals.orgnih.gov

Impact on Tumor Microenvironment Components (e.g., Inhibition of Vasculogenic Mimicry)

Vasculogenic mimicry (VM) is a process by which highly aggressive tumor cells form their own vessel-like networks, contributing to tumor perfusion independently of endothelial cell-driven angiogenesis. aacrjournals.orgaacrjournals.org EphA2 is a key player in this process. jcancer.orgaacrjournals.orgnih.gov The expression and phosphorylation of EphA2 are often exclusively found in aggressive metastatic melanoma cells capable of VM. aacrjournals.org

Targeting EphA2 has been shown to inhibit VM. For instance, antisense targeting of EphA2 prevents the formation of tubular networks by metastatic melanoma cells. aacrjournals.org The upregulation of the EphA2/FAK/Paxillin signaling pathway is known to promote VM formation. jcancer.orgspandidos-publications.com Therefore, by modulating EphA2 activity, agonists like this compound can disrupt this process, thereby impacting a crucial component of the tumor microenvironment that contributes to tumor progression and metastasis. nih.gov

Evaluation in In Vitro Cell Culture Models

The initial assessment of EphA2-targeting compounds often involves in vitro studies using established cancer cell lines. These models are crucial for understanding the fundamental mechanisms of action, including receptor activation, internalization, and downstream signaling effects.

Studies utilizing two-dimensional (2D) monolayer cell cultures have provided significant insights into the effects of EphA2 agonists across a spectrum of cancers. In prostate cancer cell lines, such as PC-3, treatment with EphA2 agonists has been shown to induce receptor degradation. nih.gov This degradation is a key indicator of receptor activation and subsequent downregulation of its signaling pathways. nih.gov Furthermore, these agonists have been observed to suppress the migration of prostate cancer cells. plos.org

In breast cancer, particularly in aggressive subtypes like triple-negative breast cancer (TNBC), EphA2 is frequently overexpressed. mdpi.commdpi.com Agonistic agents have been shown to induce EphA2 degradation in breast cancer cell lines, such as MDA-MB-231. mdpi.com This effect is critical, as EphA2 signaling in breast cancer has been linked to increased proliferation and invasion. nih.gov

Glioma cell lines have also been a focus of EphA2-targeted research. plos.org EphA2 is highly expressed in glioblastoma, the most aggressive form of brain cancer, and its expression correlates with tumor grade. nih.govusm.my Studies have shown that EphA2 agonists can inhibit the migration of glioma cells in vitro. plos.orgmdpi.com

Hepatocellular carcinoma (HCC), or liver cancer, is another malignancy where EphA2 is often overexpressed and associated with poor prognosis. techscience.comnih.gov Research has demonstrated that targeting EphA2 can suppress the proliferation of HCC cells in vitro. techscience.comnih.gov

In pancreatic cancer, which is characterized by high EphA2 expression, agonistic agents have demonstrated the ability to reduce cancer cell migration. researchgate.netacs.org Studies on pancreatic cancer cell lines, including BxPC3 and MIA PaCa-2, have shown that EphA2 agonists induce receptor internalization and degradation, leading to a decrease in cell motility. mdpi.comacs.orgnih.gov For instance, a dimeric agonistic agent, 135H12, was found to significantly decrease cell migration in BxPC3 cells. nih.gov

Cancer TypeCell Line(s)Observed Effects of EphA2 AgonistsReference
Prostate CancerPC-3Induction of EphA2 receptor degradation, suppression of cell migration. plos.orgnih.gov
Breast CancerMDA-MB-231Induction of EphA2 receptor degradation. mdpi.com
Glioma-Inhibition of cell migration. plos.orgmdpi.com
Hepatoma (HCC)-Suppression of cell proliferation. techscience.comnih.gov
Pancreatic CancerBxPC3, MIA PaCa-2Reduction of cell migration, induction of receptor internalization and degradation. mdpi.comresearchgate.netacs.orgnih.gov

While 2D cell cultures are informative, three-dimensional (3D) models like spheroids and organoids more accurately mimic the in vivo tumor microenvironment. thermofisher.com These models are increasingly being used to evaluate the efficacy of anticancer agents. Although specific reports on "this compound" in 3D models are not detailed in the provided search results, the general use of such models in cancer research is well-established for studying cell-to-cell interactions and treatment responses in a more physiologically relevant context. thermofisher.com

Efficacy and Mechanistic Studies in In Vivo Animal Models

Following promising in vitro results, the efficacy of EphA2 agonists is further evaluated in animal models, which are essential for understanding their systemic effects on tumor growth and metastasis.

Murine xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical cancer research. mdpi.com Studies have shown that targeting EphA2 can inhibit tumor growth and metastasis in various xenograft models. For instance, in a prostate cancer orthotopic xenograft model, an EphA2 agonist was found to reduce distal metastasis. plos.org Similarly, in pancreatic cancer xenograft models, EphA2-targeting agents have been shown to inhibit tumor growth. aacrjournals.orgepa.govoncotarget.com The use of patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue, offers a more clinically relevant platform to test therapeutic efficacy. mdpi.com

A critical measure of a cancer therapeutic's effectiveness is its ability to control metastasis and improve survival. In an orthotopic model of aggressive prostate cancer, an EphA2 agonistic agent was shown to suppress tumor metastases. mdpi.comresearchgate.net Furthermore, in a prostate cancer xenograft model, an EphA2 agonist not only reduced distal metastasis but also prolonged the survival of the recipient mice. plos.org Similarly, in a pancreatic ductal adenocarcinoma model, suppression of EphA signaling led to a profound inhibition of the development of peritoneal, lymphatic, and hepatic metastases. epa.govnih.gov

The ultimate goal of cancer therapy is to achieve tumor regression. In xenograft studies of pancreatic cancer, targeting EphA2 with agonistic agents has resulted in significant anti-tumor efficacy. aacrjournals.orgoncotarget.com For example, the administration of EphA2/Fc soluble receptors, which act as antagonists by blocking ligand binding, suppressed the growth of ASPC-1 human pancreatic tumor xenografts by approximately 50%. aacrjournals.orgepa.gov This inhibition of tumor growth was attributed to a decrease in the proliferation of tumor cells. aacrjournals.orgepa.gov In an orthotopic pancreatic cancer model, suppressing EphA signaling profoundly inhibited the growth of primary tumors. aacrjournals.org

Cancer TypeModel SystemKey FindingsReference
Prostate CancerOrthotopic xenograftReduced distal metastasis and prolonged survival. plos.org
Pancreatic CancerSubcutaneous xenograft (ASPC-1)Suppressed tumor growth by ~50% due to decreased tumor cell proliferation. aacrjournals.orgepa.gov
Pancreatic CancerOrthotopic PDAC modelProfoundly inhibited primary tumor growth and development of metastases. epa.govnih.gov
Pancreatic CancerXenograft (MIA PaCa-2)Targeted delivery of gemcitabine (B846) via an EphA2 targeting agent showed significant efficacy and increased survival time. oncotarget.com

Advanced Research Methodologies and Future Directions for Epha2 Agonist 27 Research

Application of Advanced Biophysical Techniques for Receptor-Ligand Interaction Analysis

Understanding the precise molecular interactions between EphA2-Agonist-27 and the EphA2 receptor is fundamental to optimizing its therapeutic potential. Advanced biophysical techniques provide high-resolution insights into the dynamics of this binding, moving beyond simple affinity measurements to characterize the structural and conformational changes that drive receptor activation and signaling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the binding interface between a ligand and its receptor at atomic resolution. For this compound, NMR can be employed to map the specific amino acid residues in the EphA2 ligand-binding domain that are directly involved in the interaction. Techniques such as Chemical Shift Perturbation (CSP) are used, where the NMR spectrum of an isotopically labeled EphA2 ligand-binding domain is monitored upon titration with this compound. Residues at the binding interface exhibit significant changes in their chemical shifts, allowing for the precise identification of the binding site.

Recent studies have successfully reported the complete 1H, 15N, and 13C NMR chemical shift assignments of the EphA2 ligand-binding domain, providing the foundational data necessary for such NMR-assisted drug design and interaction studies. nih.govresearchgate.net This approach not only confirms direct engagement but also provides structural insights that can guide the rational design of next-generation agonists with improved affinity and specificity. nih.govnih.govescholarship.org

Single-Molecule Methods for Quantifying Receptor Self-Assembly (e.g., SiMPull-POP)

Agonist-induced receptor dimerization and higher-order oligomerization are critical steps for EphA2 activation. Traditional ensemble methods often fail to capture the heterogeneity of these receptor clusters. Single-molecule methods offer a solution by enabling the direct observation and quantification of individual receptor complexes.

One such advanced technique is the Single-Molecule Pulldown - Polymeric-nanodisc Oligomer Photobleaching (SiMPull-POP). This method involves solubilizing cell membranes containing fluorescently tagged EphA2 (e.g., EphA2-GFP) into native-like lipid nanodiscs. researchgate.net These nanodiscs are then immobilized on a microscope slide for single-molecule imaging. By analyzing the stepwise photobleaching of the fluorescent tags, researchers can precisely count the number of EphA2 molecules within each complex, providing a quantitative distribution of monomers, dimers, and larger oligomers. researchgate.net Applying SiMPull-POP to cells treated with this compound would allow for an exact quantification of its ability to induce the receptor self-assembly necessary for therapeutic signaling.

Investigating Synergistic Research Applications with Other Investigational Therapies in Preclinical Settings

The therapeutic efficacy of this compound may be enhanced when used in combination with other treatment modalities. Preclinical studies are essential to identify synergistic interactions that could lead to more durable and potent therapeutic responses, particularly in oncology.

For instance, EphA2-targeting agents have been explored in combination with immunotherapy and chemotherapy. A novel EphA2-targeted nanoliposomal formulation of the taxane (B156437) docetaxel (B913) (EphA2-ILs-DTXp) demonstrated significant synergy with anti-PD-1 inhibitors in mouse syngeneic tumor models. nih.gov The combination led to complete tumor responses in multiple models, an effect attributed to an increase in cytotoxic CD8+ T cells and an improved CD8+/Treg ratio within the tumor microenvironment. nih.gov

Future preclinical research could investigate whether this compound, by modulating the tumor microenvironment or sensitizing cancer cells, can act synergistically with:

Immune Checkpoint Inhibitors (e.g., anti-PD-1, anti-CTLA-4): To enhance the anti-tumor immune response.

Chemotherapeutic Agents (e.g., taxanes, platinum-based drugs): To overcome drug resistance or increase cytotoxic effects. researchgate.net

Other Targeted Therapies (e.g., EGFR inhibitors): To overcome acquired resistance mechanisms, as EphA2 overexpression has been implicated in resistance to EGFR tyrosine kinase inhibitors (TKIs). aacrjournals.org

Exploration of this compound's Potential in Non-Oncological Preclinical Disease Models

While much of the focus on EphA2 has been in cancer, its role in other physiological and pathological processes presents opportunities for therapeutic intervention in non-oncological conditions. Future research should extend the preclinical evaluation of this compound to these areas.

Mechanistic Studies in Eye Lens Aging Models

The EphA2 receptor is crucial for maintaining the highly organized structure and transparency of the eye lens. frontiersin.org Dysfunction in EphA2 signaling is linked to the development of both congenital and age-related cataracts. eurekalert.orgrepec.orgiu.edu Studies in mouse models have shown that the loss of EphA2 disrupts the shape and alignment of lens epithelial and fiber cells, leading to cataract formation. frontiersin.orgarvojournals.org

Research has identified two distinct EphA2 signaling pathways in the lens:

Canonical (ligand-dependent) signaling: Primarily active in lens epithelial cells and essential for their organization. eurekalert.org

Non-canonical (ligand-independent) signaling: Increases with age in both epithelial and fiber cells and is thought to be important for fiber cell maturation and structural maintenance. eurekalert.org

Given these roles, future studies should use animal models of age-related cataracts to investigate whether this compound can restore proper canonical signaling, promote lens cell homeostasis, and ultimately delay or prevent the progression of lens opacities.

Investigations in Inflammatory and Oxidative Stress-Related Conditions (e.g., PI-IBS)

EphA2 signaling is implicated in the regulation of inflammation and oxidative stress. nih.gov This link suggests its potential as a therapeutic target in conditions characterized by these processes, such as post-infectious irritable bowel syndrome (PI-IBS). In preclinical models of PI-IBS, the EphA2 inhibitor ALW-II-41-27 was shown to exert beneficial effects. nih.govnih.gov

Treatment with the EphA2-targeting compound in animal and cell culture models led to a marked reduction in markers of oxidative stress and inflammation. nih.govnih.gov This effect was mediated through the modulation of the Nrf2 and NF-κB signaling pathways, which are master regulators of antioxidant and inflammatory responses, respectively. nih.gov Specifically, the compound reversed the activation of pro-inflammatory NF-κB and the inactivation of the protective Nrf2 pathway. nih.govnih.gov

Table 1: Effects of EphA2 Inhibition on Inflammatory and Oxidative Stress Markers in a Preclinical PI-IBS Model

Marker TypeSpecific MarkerEffect of EphA2 InhibitionAssociated Pathway
Pro-inflammatory CytokinesTNF-αDecreasedNF-κB
IL-6Decreased
IL-17Decreased
Anti-inflammatory CytokineIL-10Increased
Oxidative Stress Markers4-HNEDecreasedNrf2
Protein CarbonylDecreased
8-OHdGDecreased

Potential Role in Viral Infection Research

The EphA2 receptor, a member of the largest receptor tyrosine kinase family, is increasingly recognized for its significant role in the pathogenesis of various viral infections. nih.govmdpi.com Its involvement spans from acting as a direct entry receptor to modulating the host's immune response to viral pathogens. This has positioned EphA2 as a potential therapeutic target for antiviral drug development. nih.govvietnamjournal.ru

EphA2 has been identified as a key player in the life cycle of several viruses. For instance, it functions as a host cofactor for Kaposi's sarcoma-associated herpesvirus (KSHV) and an entry receptor for Epstein-Barr virus (EBV). nih.govnih.govrjpbr.com In these cases, viral glycoproteins directly bind to the ligand-binding domain of EphA2, facilitating viral entry into host cells. nih.govrjpbr.com Similarly, EphA2 has been implicated as a functional entry receptor for Human Cytomegalovirus (HCMV) in glioblastoma cells, where it binds to the HCMV gH/gL complex to mediate membrane fusion. nih.gov Research has also pointed to the involvement of EphA2 in infections by other viruses such as Hepatitis C virus (HCV) and rhinoviruses. nih.govnih.gov

The mechanism of EphA2's involvement in viral infection is multifaceted. For some viruses, like KSHV, the interaction with EphA2 is crucial for the early stages of infection, including endocytosis and nuclear trafficking of the virus. plos.org The activation state of EphA2 is also critical; for example, phosphorylation of the Ser897 residue of EphA2 is essential for KSHV entry. plos.org In the context of rhinoviral infections, the ephrinA1/EphA2 signaling pathway has been shown to participate in the antiviral innate immune response in sinonasal epithelial cells. nih.gov

Given its crucial role as a host receptor for certain viruses, compounds that target the extracellular ligand-binding domain of EphA2 are being investigated as potential antiviral therapeutics. nih.govvietnamjournal.ru The small molecule inhibitor ALW-II-41-27, which targets EphA2, has been shown to inhibit pro-inflammatory responses in macrophages, suggesting its potential to mitigate detrimental inflammation associated with certain infections. asm.orgnih.gov The potential link between EphA2-mediated inflammation and severe symptoms in infections like SARS-CoV-2 is also an area of active investigation. nih.govvietnamjournal.ru

VirusRole of EphA2Implication for Research
Kaposi's sarcoma-associated herpesvirus (KSHV)Host cofactor for entryTargeting EphA2 could block viral entry.
Epstein-Barr virus (EBV)Entry receptorEphA2 antagonists may prevent infection.
Human Cytomegalovirus (HCMV)Functional entry receptor in glioblastomaInhibiting EphA2 could be a strategy for treating HCMV in specific cancers.
Hepatitis C virus (HCV)Host co-factor for entryModulating EphA2 could inhibit viral entry.
RhinovirusModulates innate immune responseTargeting EphA2 signaling could alter the course of infection.

Optimizing Delivery Strategies for Enhanced Preclinical Efficacy

The development of effective delivery strategies is paramount for translating the therapeutic potential of EphA2 agonists into preclinical and clinical success. Research has focused on enhancing the delivery of these agents to tumor tissues while minimizing off-target effects.

Biotinylation and Streptavidin Conjugates for Enhanced Receptor Degradation and Tumor Targeting

One promising strategy to enhance the efficacy of EphA2 agonists is through biotinylation and subsequent conjugation with streptavidin. mdpi.comnih.gov This approach leverages the high-affinity interaction between biotin (B1667282) and streptavidin to create multimeric agonist complexes. Multimerization of EphA2-targeting agents has been shown to significantly increase their ability to induce receptor clustering, internalization, and subsequent degradation. mdpi.comnih.gov

A study investigating a biotinylated version of an EphA2 agonist, referred to as 147B5, complexed with streptavidin, demonstrated a strong receptor degradation effect in pancreatic and breast cancer cell lines. mdpi.comnih.gov The formation of (147B5)n-streptavidin complexes, particularly when 'n' (the ratio of biotinylated agonist to streptavidin) was 2, 3, or 4, led to superior receptor degradation compared to the dimeric agonist alone. mdpi.comnih.gov This indicates that the multivalent nature of the streptavidin-biotin complex is crucial for enhancing the agonistic activity.

Furthermore, when conjugated with a fluorescently-tagged streptavidin, these biotinylated agonist complexes have been shown to effectively target and accumulate in EphA2-expressing tumors in orthotopic mouse models of pancreatic and breast cancer. mdpi.comnih.gov This highlights the potential of this system not only for therapeutic purposes but also for diagnostic imaging. The versatility of the streptavidin-biotin platform allows for the straightforward conjugation of various functionalities, such as imaging agents or chemotherapeutic drugs, to the EphA2-targeting moiety. mdpi.com

Conceptual Framework for Agonist-Based Drug Conjugates as "Molecular Trojan Horses"

The ability of EphA2 agonists to induce receptor internalization provides a compelling rationale for their use as "molecular Trojan horses" to deliver cytotoxic agents specifically to cancer cells overexpressing the receptor. acs.orgnih.gov By conjugating a potent chemotherapeutic drug to an EphA2 agonist, the drug can be selectively transported into the tumor cell upon receptor-mediated endocytosis, thereby increasing the therapeutic index and reducing systemic toxicity. nih.govnih.gov

This concept has been demonstrated through the development of peptide-drug conjugates (PDCs), where an EphA2-targeting peptide is linked to a cytotoxic drug like paclitaxel. acs.orgnih.govnih.gov These conjugates have been shown to be significantly more effective at inhibiting tumor growth in preclinical models of pancreatic cancer and melanoma compared to the unconjugated drug. nih.gov The agonist-induced internalization of the EphA2-PDC complex facilitates the intracellular release of the cytotoxic payload, leading to enhanced anti-tumor activity. acs.orgnih.gov

The design of these PDCs involves careful consideration of the targeting agent, the linker, and the cytotoxic drug. The targeting peptide must have a high affinity and selectivity for EphA2 to ensure specific tumor homing. nih.gov The linker connecting the peptide and the drug should be stable in circulation but allow for the efficient release of the active drug within the target cell. nih.gov This "molecular Trojan horse" strategy holds significant promise for the development of a new class of targeted cancer therapies that exploit the EphA2 receptor for selective drug delivery. nih.gov

Unresolved Questions and Emerging Research Paradigms for this compound

Despite the progress in understanding and developing this compound, several key questions remain, and new research paradigms are emerging to address the complexities of EphA2 signaling.

Elucidating the Full Spectrum of Context-Dependent Agonistic Activity

A critical area of ongoing research is to fully understand the context-dependent nature of EphA2 agonistic activity. The cellular response to EphA2 activation is not uniform and can vary significantly depending on the specific cancer type, the cellular microenvironment, and the presence of other signaling molecules. nih.govnih.gov EphA2 can exhibit both pro- and anti-tumorigenic functions, and this duality is influenced by factors such as ligand availability and the activation of canonical versus non-canonical signaling pathways. mdpi.comnih.govnih.gov

In many cancers, EphA2 is overexpressed but not engaged by its natural ligands, leading to ligand-independent, pro-oncogenic signaling. nih.govnih.gov In this context, agonists that mimic the natural ligands can revert the receptor's function to a tumor-suppressive state. nih.gov However, the precise molecular mechanisms that dictate this switch are not fully understood. For instance, the interaction of EphA2 with other receptor tyrosine kinases, such as EGFR and HER2, can influence its signaling output and response to agonists. nih.govmdpi.com

Furthermore, the response to EphA2 stimulation can be cell-type specific. While agonists may induce apoptosis and inhibit proliferation in some cancer cells, they might have different effects in others. aacrjournals.org Therefore, a key challenge is to identify the molecular determinants and biomarkers that can predict the response to EphA2 agonists in different tumor contexts. This will be crucial for patient stratification and the successful clinical translation of these agents.

Fine-tuning Agonistic Profile for Specific Disease Mechanistic Aims

Emerging research is focused on fine-tuning the agonistic profile of EphA2-targeting agents to achieve specific therapeutic goals. This involves designing molecules that can selectively modulate different aspects of EphA2 signaling. For example, it may be desirable to develop agonists that preferentially induce receptor internalization and degradation for the targeted delivery of cytotoxic drugs, while other applications might require agonists that primarily modulate downstream signaling pathways to inhibit cell migration and invasion. acs.orgnih.gov

The structure-activity relationship of EphA2 agonists is a key area of investigation to achieve this level of precision. nih.gov By systematically modifying the chemical structure of these agents, researchers aim to develop compounds with tailored affinities, potencies, and signaling properties. nih.gov For instance, the dimerization or multimerization of agonistic peptides has been shown to significantly enhance their cellular efficacy in causing receptor degradation. mdpi.comnih.gov

Moreover, understanding how different agonists affect the intricate network of EphA2-mediated signaling pathways is crucial. EphA2 activation can influence multiple cellular processes, including cell adhesion, motility, and proliferation, through its interaction with various downstream effectors like FAK, Ras, and AKT. mdpi.comresearchgate.net By designing agonists with specific signaling signatures, it may be possible to selectively target the particular oncogenic pathways that are dysregulated in a given cancer, leading to more effective and personalized therapies.

Q & A

Q. How should conflicting results about this compound’s role in metastasis be resolved?

  • Methodological Answer : Conduct in vivo metastasis assays (e.g., tail vein injection in murine models) with standardized endpoints (e.g., lung nodule counts, survival analysis). Use single-cell RNA sequencing to identify subpopulations of metastatic cells responsive to the agonist. Cross-validate findings with clinical EphA2 expression data from cancer patient cohorts .

Ethical and Collaborative Considerations

Q. What ethical guidelines apply to sharing proprietary data on this compound?

  • Methodological Answer : Follow institutional IP policies and material transfer agreements (MTAs) when sharing reagents. For collaborative studies, define data ownership and authorship criteria upfront using CRediT (Contributor Roles Taxonomy) guidelines. Cite prior work transparently to avoid misrepresentation of existing findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.